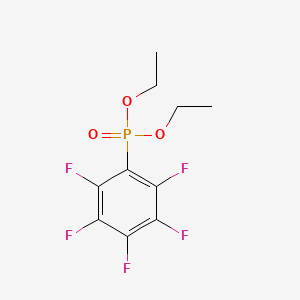

Diethyl (Perfluorophenyl)phosphonate

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H10F5O3P |

|---|---|

Molecular Weight |

304.15 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2,3,4,5,6-pentafluorobenzene |

InChI |

InChI=1S/C10H10F5O3P/c1-3-17-19(16,18-4-2)10-8(14)6(12)5(11)7(13)9(10)15/h3-4H2,1-2H3 |

InChI Key |

JAPKOJOHZBGUIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C(=C(C(=C1F)F)F)F)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via α-Aminophosphonate Route (Imine Intermediate Method)

This method involves a three-component reaction between perfluorobenzaldehyde, an aromatic amine, and diethyl phosphite. The general synthetic pathway is as follows:

Step 1: Imine Formation

The perfluorobenzaldehyde (2,3,4,5,6-pentafluorobenzaldehyde) reacts with an aromatic amine (e.g., p-bromoaniline, p-anisidine) in anhydrous toluene under reflux conditions to form an imine intermediate. This step is monitored by thin-layer chromatography (TLC).Step 2: Addition of Diethyl Phosphite

Upon completion of imine formation, diethyl phosphite is added to the reaction mixture. The nucleophilic diethyl phosphite attacks the imine C=N bond, leading to the formation of the α-aminophosphonate derivative, specifically this compound.Step 3: Reaction Conditions and Workup

The reaction mixture is maintained at approximately 110.6 °C for 16 hours to ensure completion. Afterward, the solvent is evaporated to dryness, and the residue is purified, typically by chromatographic methods.Yields and Characterization

The yields vary depending on the amine used, with aromatic amines generally giving higher yields compared to aliphatic ones. The products are characterized by ^1H, ^19F, and ^31P NMR spectroscopy, confirming the structure of the α-aminophosphonates.

Table 1: Representative Synthesis of α-Aminophosphonates Including this compound

| Entry | Amine Used | Reaction Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | p-Bromoaniline | Boiling anhydrous toluene, 16 h | High | Confirmed by GC-MS, m/z = 487.1 (molecular ion) |

| 2 | p-Anisidine | Boiling anhydrous toluene, 16 h | Moderate | GC-MS shows m/z = 439.1, with imine byproducts |

| 3 | Benzylamine (aliphatic) | Similar conditions | Lower | Lower yield compared to aromatic amines |

Note: The reaction is more efficient with aromatic amines due to better nucleophilicity and stability of intermediates.

Nucleophilic Aromatic Substitution (S_NAr) on Diethyl (2-(Perfluorophenyl)-1-(phenylamino)ethyl)phosphonate

An alternative and related approach involves the modification of pre-formed diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate via nucleophilic aromatic substitution (S_NAr) reactions on the perfluorophenyl ring:

Mechanism : The highly electron-deficient perfluorophenyl ring undergoes regioselective substitution at the para position by nucleophiles such as thiols, amines, and phenols.

Reaction Conditions : Typically performed in polar aprotic solvents like dimethylformamide (DMF) at room temperature or mild heating, often in the presence of bases such as TRIS.

Yields : High yields (up to 87%) are reported for para-substituted products.

Table 2: S_NAr Reaction Conditions and Yields for Para-Substituted Derivatives

| Entry | Product Code | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 2a | Thiophenol (C6H5SH) | TRIS, DMF, rt, 2 h | 87 |

| 2 | 2b | 4-Methylthiophenol | TRIS, DMF, rt, 2 h | 89 |

| 3 | 2c | Other thiols/phenols | Similar mild conditions | 70-90 |

This method allows for structural diversification of the phosphonate derivatives and is supported by spectroscopic and crystallographic studies that confirm the substitution pattern and molecular conformation.

Automated Oligonucleotide Synthesis Using H-Phosphonate Monomers (Related Phosphonate Preparation)

Though primarily used for oligonucleotide synthesis, the H-phosphonate method involves preparation of phosphonate esters through coupling reactions of nucleoside 3′-H-phosphonates with pivaloyl chloride in a pyridine/acetonitrile solvent system.

Key Reagents : Pivaloyl chloride (225 mM in MeCN/pyridine), nucleoside H-phosphonate monomers (50 mM), iodine oxidation solution.

Procedure : Automated cycles of coupling, detritylation, washing, and oxidation are performed, with total cycle times around 10-12 minutes.

Relevance : This method illustrates the preparation of phosphonate esters under controlled conditions, which can be adapted for small molecule phosphonate synthesis, including this compound analogues.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| α-Aminophosphonate Route via Imine | One-pot, uses perfluorobenzaldehyde, amine, diethyl phosphite | Straightforward, good yields with aromatic amines | Requires high temperature and long reaction time |

| S_NAr Reaction on Preformed Phosphonate | Regioselective para substitution on perfluorophenyl ring | High regioselectivity, mild conditions | Limited to substitution on existing phosphonate |

| H-Phosphonate Method (Automated) | Coupling using pivaloyl chloride and oxidation steps | Precise control, suitable for oligonucleotide synthesis | More complex setup, less direct for small molecules |

Mechanistic Insights and Spectroscopic Characterization

The α-aminophosphonate formation proceeds via nucleophilic addition of diethyl phosphite to the imine intermediate formed from perfluorobenzaldehyde and an amine.

The S_NAr reactions exploit the electron-deficient nature of the perfluorophenyl ring, favoring nucleophilic attack at the para position due to electronic and steric factors.

^31P NMR spectroscopy is critical for monitoring the phosphorus environment, while ^19F NMR provides detailed information on fluorine substitution patterns.

Mass spectrometry (GC-MS) confirms molecular weights and the presence of intermediate imines.

Summary of Research Findings

This compound can be efficiently synthesized via the α-aminophosphonate route using perfluorobenzaldehyde, aromatic amines, and diethyl phosphite under reflux in toluene.

The S_NAr reaction on diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate allows for regioselective para substitution with various nucleophiles, expanding the chemical diversity of these compounds.

Automated H-phosphonate synthesis methods provide a controlled environment for phosphonate ester formation, although primarily applied in nucleotide chemistry.

The choice of method depends on the desired substitution pattern, available starting materials, and application context.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The perfluorophenyl group activates the aromatic ring toward nucleophilic attack, enabling regioselective para-substitution with various nucleophiles.

Reaction Scope and Conditions

Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate undergoes S<sub>N</sub>Ar reactions with:

-

Thiols : React in DMF with tris(hydroxymethyl)aminomethane (TRIS) at room temperature (2 h, 60–92% yields) .

-

Amines : Require heating in DMSO at 80°C (3 h, 60–74% yields) .

-

Phenols : React in DMF with K<sub>2</sub>CO<sub>3</sub> at 80°C (24 h, 40–62% yields) .

Table 1: Representative S<sub>N</sub>Ar Reactions and Yields

| Nucleophile Type | Example | Conditions | Yield (%) |

|---|---|---|---|

| Thiols | Benzyl mercaptan | DMF, TRIS, RT, 2 h | 92 |

| Amines | Cyclohexylamine | DMSO, 80°C, 3 h | 74 |

| Phenols | 4-Nitrophenol | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 24 h | 62 |

Mechanistic Insights

-

The reaction proceeds via a Meisenheimer complex intermediate stabilized by electron-withdrawing fluorine atoms .

-

DFT calculations confirm preferential para-substitution due to steric and electronic effects .

Kabachnik–Fields Reaction

Diethyl (perfluorophenyl)phosphonate participates in three-component reactions with aldehydes and amines to form α-aminophosphonates. For example:

-

Substrates : 2,3,4,5,6-Pentafluorobenzaldehyde + p-chloroaniline → imine intermediate.

-

Phosphonate Addition : Diethyl phosphite adds to the imine’s C=N bond, yielding α-aminophosphonates (confirmed by GC-MS) .

Key Observations

-

Reversible imine formation necessitates azeotropic water removal .

-

Steric effects from phosphonate substituents influence reaction rates .

Structural and Conformational Studies

-

X-ray Crystallography : Intramolecular hydrogen bonds stabilize the phosphonate group .

-

DFT Analysis : Predicts synclinal conformations in isolated states, aligning with experimental data .

Comparative Reactivity

-

Electrophilic Activation : Perfluorophenyl groups enhance reactivity compared to non-fluorinated analogues .

-

Steric Effects : Bulky iso-propyl phosphonate substituents slow reaction kinetics .

This compound serves as a versatile building block in medicinal chemistry, enabling the synthesis of fluorinated α-aminophosphonates and S<sub>N</sub>Ar adducts with demonstrated bioactivity. Its regioselective reactivity and compatibility with diverse nucleophiles highlight its utility in drug discovery and materials science .

Scientific Research Applications

Diethyl (perfluorophenyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (perfluorophenyl)phosphonate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s perfluorinated phenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Modifications and Reactivity

Key Observations :

- Electron-deficient vs. electron-rich substituents: Perfluorophenyl groups enhance SNAr reactivity, while alkyl or cyanomethyl groups prioritize applications in material science (e.g., flame retardancy) .

- Ester group variations : Diethyl esters balance lipophilicity and hydrolytic stability for medicinal use, whereas dibutyl or dimethyl esters alter solubility and melting points .

Physicochemical Properties

| Property | This compound | Diethyl Hexadecylphosphonate | Dimethyl 2-(Perfluorophenyl)vinylphosphonate |

|---|---|---|---|

| LogP (lipophilicity) | ~3.5 (high) | ~6.8 (very high) | ~2.9 (moderate) |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 300°C |

| Aqueous Solubility | <1 mg/mL | Insoluble | ~5 mg/mL |

Notes:

Biological Activity

Diethyl (Perfluorophenyl)phosphonate is a fluorinated organophosphorus compound that has garnered attention due to its potential biological activities. This compound belongs to a class of phosphonates, which are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the development of therapeutic agents. Understanding the biological activity of this compound is crucial for exploring its applications in pharmacology and toxicology.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to two ethyl groups and a perfluorophenyl group. The presence of fluorine atoms significantly alters the chemical behavior and biological interactions of the compound compared to its non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F5O4P |

| Molecular Weight | 307.15 g/mol |

| Boiling Point | Not readily available |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied as an inhibitor of various enzymes, including serine hydrolases. The phosphonate group mimics the phosphate esters found in natural substrates, allowing it to interact competitively with these enzymes.

- Mechanism of Action : The inhibition mechanism often involves the formation of a stable enzyme-inhibitor complex, disrupting normal enzymatic activity. This property is particularly relevant in the context of developing therapeutic agents against diseases where these enzymes play a critical role.

Cytotoxicity and Antitumor Activity

Several studies have demonstrated the cytotoxic effects of phosphonates, including this compound, against various cancer cell lines. For instance, compounds with similar structures have shown promising results against human lung carcinoma (A549), cervix carcinoma (HeLa), and breast adenocarcinoma (MCF-7).

- Case Study : A study involving phosphonic acid analogs revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as antitumor agents .

Antimicrobial Activity

Fluorinated phosphonates have also been evaluated for their antimicrobial properties. The introduction of fluorine enhances lipophilicity, potentially increasing membrane permeability and enhancing antibacterial efficacy.

- Research Findings : In vitro studies have shown that certain fluorinated phosphonates can inhibit bacterial growth, making them candidates for further investigation as antimicrobial agents .

Toxicological Considerations

While this compound shows promise in various biological applications, it is essential to consider its toxicity profile. Organophosphate compounds are generally associated with neurotoxic effects due to their ability to inhibit acetylcholinesterase.

- Toxicity Studies : Research has indicated that exposure to high concentrations can lead to adverse effects on human health, necessitating careful handling and risk assessment .

Table 2: Summary of Biological Activities and Toxicity

Q & A

Q. What synthetic methodologies are recommended for preparing Diethyl (Perfluorophenyl)phosphonate and its derivatives?

A practical approach involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting perfluorophenyl precursors with diethyl phosphite under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF) yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by ¹H, ³¹P NMR, and mass spectrometry are critical . Alternative routes may utilize transition metal-free coupling reactions, as demonstrated for analogous arylphosphonates .

Q. How can ³¹P NMR spectroscopy be utilized to characterize this compound?

³¹P NMR provides direct insight into the phosphorus environment. For diethyl phosphonate derivatives, the chemical shift typically appears between δ +15 to +25 ppm. Decoupling ¹H nuclei simplifies splitting patterns, while coupling constants (e.g., J₃₁P-¹H ≈ 5–10 Hz) confirm the presence of adjacent protons. Comparative analysis with reference spectra (e.g., diethyl methylphosphonate or triethyl phosphate) aids in structural validation .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of vapors or dust.

- Spill Management: Absorb spills with inert materials (e.g., sand), dispose as hazardous waste, and avoid aqueous drainage .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. What strategies optimize SNAr reactions for synthesizing α-aminophosphonate libraries from this compound?

Key parameters include:

- Nucleophile Selection: Thiols, amines, or phenols with strong electron-donating groups enhance reactivity.

- Solvent: Polar aprotic solvents (DMF, DMSO) stabilize transition states.

- Catalysis: Base catalysts (e.g., DBU) deprotonate nucleophiles and accelerate substitution. Post-reaction, monitor by TLC and isolate products via recrystallization (ethanol/water) .

Q. How can researchers resolve contradictions in analytical data (e.g., GC-MS vs. IR) for phosphonate mixtures?

- Gas Chromatography (GC): Resolve components using 4-m columns and compare retention times with authentic standards.

- Infrared Spectroscopy: Identify P=O stretches (~1250 cm⁻¹) and P–O–C vibrations (~1050 cm⁻¹).

- Cross-Validation: Combine GC peak areas with IR intensity ratios (e.g., 4.15-µ band) for quantitative analysis. Discrepancies may arise from co-eluting isomers or impurities, requiring fractional distillation for clarification .

Q. What biological activity screening approaches are applicable to this compound derivatives?

- Enzyme Inhibition Assays: Test against kinases or phosphatases using fluorogenic substrates.

- Antimicrobial Studies: Evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Structural modifications (e.g., introducing morpholine or acetyl groups) enhance bioavailability .

Q. How do perfluorinated aryl groups influence the reactivity of phosphonates in cross-coupling reactions?

The electron-deficient perfluorophenyl ring stabilizes anionic intermediates in Suzuki-Miyaura or Heck reactions. For example, palladium-catalyzed coupling with arylboronic acids proceeds efficiently (80–95% yield) under mild conditions (60°C, K₂CO₃ in DMF). Fluorine atoms also improve thermal stability, enabling high-temperature applications .

Q. What environmental considerations apply to perfluorinated phosphonates during disposal?

Perfluoroalkyl substances (PFAS) like this compound resist biodegradation. Follow EPA guidelines:

- Degradation: Use advanced oxidation processes (e.g., UV/H₂O₂) to break C–F bonds.

- Waste Handling: Incinerate at >1000°C with scrubbing systems to capture HF emissions .

Methodological Notes

- Spectral Reference Data: Maintain a database of ³¹P NMR shifts for common phosphonates to expedite structural assignments .

- Reaction Optimization: Use full factorial design (e.g., varying solvent, temperature, catalyst) to maximize SNAr yields .

- Safety Compliance: Adhere to ECHA and EFSA guidelines for handling fluorinated compounds in academic labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.